

An In-depth Technical Guide to the Chemical Structure of Acrisorcin

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Compound of Interest

Compound Name: Acrisorcin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of **Acrisorcin**, a topical antifungal agent. Given the limited availability of detailed structural data for the **Acrisorcin** complex itself, this guide focuses on the well-characterized structures of its constituent active ingredients: 9-aminoacridine and 4-hexylresorcinol. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the chemical properties of this compound.

Introduction

Acrisorcin is a topical anti-infective agent, primarily used as a fungicide for the treatment of tinea versicolor.[1][2] It is a 1:1 molecular complex of two active ingredients: 9-aminoacridine and 4-hexylresorcinol.[1][3] The antifungal properties of **Acrisorcin** are attributed to the combined effects of its components. 9-aminoacridine is a fluorescent dye with antiseptic and mutagenic properties that intercalates with DNA, while 4-hexylresorcinol is an antiseptic and local anesthetic.[4][5][6]

Chemical and Physical Properties

Acrisorcin is described as a yellow crystalline solid.[7] The following tables summarize the key chemical and physical properties of **Acrisorcin** and its individual components.

Table 1: Chemical Properties of **Acrisorcin**

Property	Value
CAS Number	7527-91-5
Molecular Formula	C ₂₅ H ₂₈ N ₂ O ₂
Molecular Weight	388.51 g/mol [3]
IUPAC Name	4-hexylbenzene-1,3-diol;acridin-9-amine
Synonyms	Akrinol, Acrisorcina[3]

Table 2: Physicochemical Properties of **Acrisorcin** and its Components

Property	Acrisorcin	9-Aminoacridine	4-Hexylresorcinol
Appearance	Yellow crystals[7]	Yellow needles[8]	Pale-yellow viscous liquid or peach-colored powder[9]
Melting Point (°C)	189-190[10]	238-240	65-67
Boiling Point (°C)	Not available	320.68 (estimate)[11]	333-335
Solubility	Not available	Freely soluble in alcohol[8]	Freely soluble in alcohol, very slightly soluble in cold water

Structural Elucidation: Experimental Protocols

While specific experimental protocols for the structural elucidation of the **Acrisorcin** complex are not readily available in the published literature, the following sections describe the standard methodologies that would be employed for a small molecule of this nature.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

General Protocol:

- **Crystallization:** A supersaturated solution of **Acrisorcin** would be prepared in a suitable solvent or mixture of solvents. Crystals would be grown through slow evaporation, vapor diffusion, or cooling techniques to obtain single crystals of sufficient size and quality.
- **Data Collection:** A selected crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots of varying intensities. These intensities are recorded by a detector.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined, often using computational direct methods, to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule.

General Protocol for ^1H and ^{13}C NMR:

- **Sample Preparation:** A small amount of **Acrisorcin** is dissolved in a deuterated solvent (e.g., DMSO- d_6 , CDCl_3) and placed in an NMR tube.
- **Data Acquisition:** The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the atomic nuclei is detected and recorded as a free induction decay (FID).
- **Data Processing:** The FID is converted into a spectrum using a Fourier transform. The resulting spectrum shows peaks whose chemical shifts, multiplicities, and integration values provide information about the structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.

General Protocol:

- **Ionization:** The **Acrisorcin** sample is introduced into the mass spectrometer and ionized using a suitable technique, such as electrospray ionization (ESI) or electron ionization (EI).
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z . The molecular ion peak provides the molecular weight of the compound.

Quantitative Structural Data of Components

As the crystal structure of the **Acrisorcin** complex has not been reported, this section provides the available crystallographic and spectroscopic data for its individual components.

Table 3: Crystallographic Data for 9-Aminoacridine

Parameter	9-Aminoacridinium Chloride N,N-dimethylformamide monosolvate[3]	9-Aminoacridine Hemihydrate[12]
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /c	Fddd
a (Å)	10.133(2)	34.52
b (Å)	16.903(3)	34.56
c (Å)	22.049(4)	14.17
α (°)	90	90
β (°)	98.41(3)	90
γ (°)	90	90
V (Å ³)	3734.1(12)	16996
Z	8	64

Table 4: Key Spectroscopic Data for 9-Aminoacridine and 4-Hexylresorcinol

Spectrum Type	9-Aminoacridine Data	4-Hexylresorcinol Data
¹ H NMR (DMSO-d ₆)	δ 8.2-7.4 (m, 8H, Ar-H), δ 6.5 (s, 2H, -NH ₂)	δ 9.1 (s, 2H, -OH), δ 6.2-6.0 (m, 3H, Ar-H), δ 2.4 (t, 2H, -CH ₂ -Ar), δ 1.5-1.2 (m, 8H, -(CH ₂) ₄ -), δ 0.8 (t, 3H, -CH ₃)
Mass Spectrum (EI)	m/z 194 (M ⁺), 167, 139	m/z 194 (M ⁺), 137, 124, 123
IR (KBr, cm ⁻¹)	3450, 3300, 1650, 1590, 1560	3400, 2920, 1610, 1510, 1460

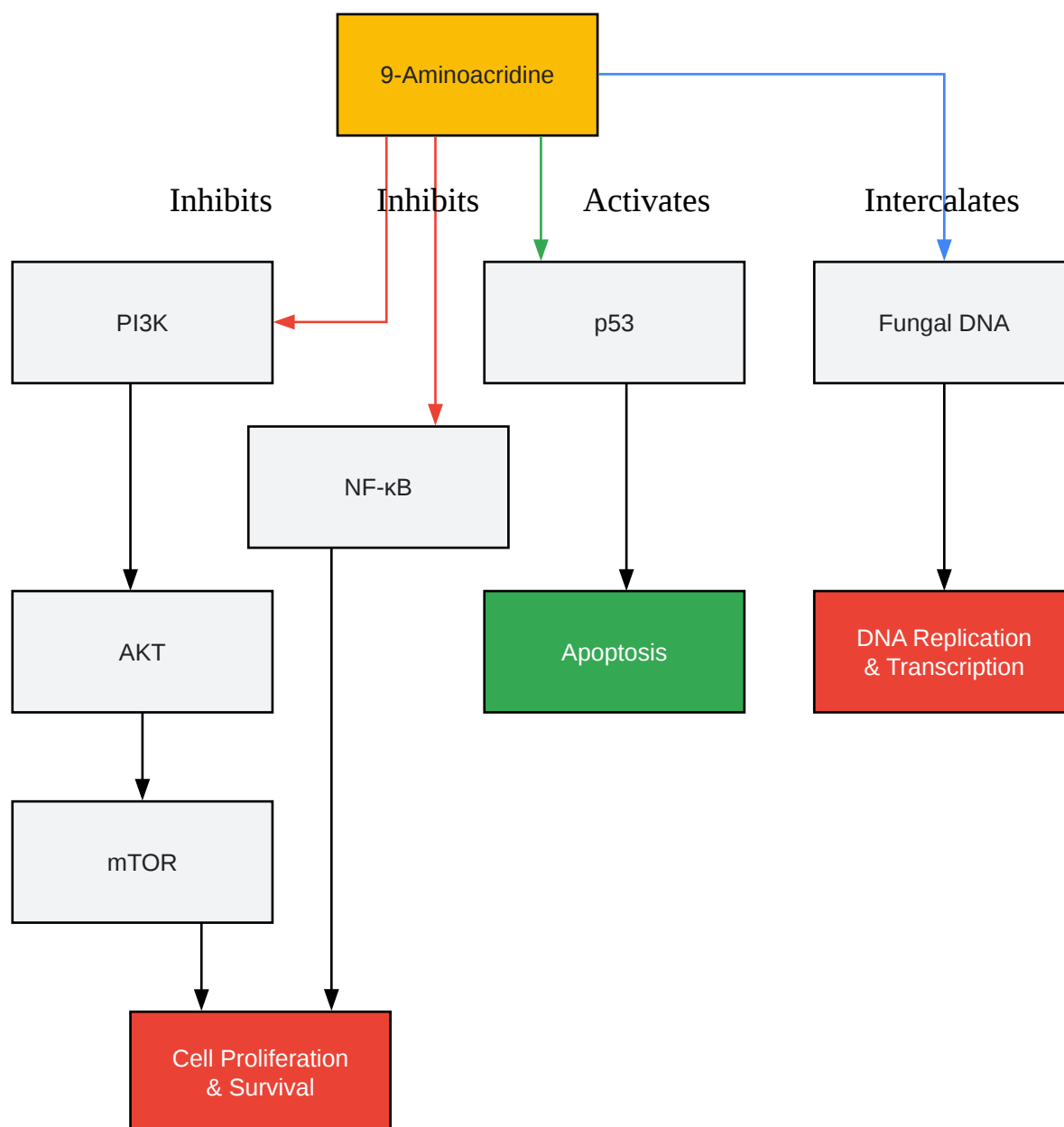
Signaling Pathways and Mechanism of Action

The antifungal activity of **Acrisorcin** is a result of the combined actions of its two components. While a specific signaling pathway for the complex has not been elucidated, the known

mechanisms of 9-aminoacridine and 4-hexylresorcinol provide insight into its potential biological effects.

9-Aminoacridine

9-aminoacridine is known to exert its biological effects through multiple mechanisms, including DNA intercalation and inhibition of key signaling pathways. In the context of its use in other therapeutic areas, it has been shown to impact the PI3K/AKT/mTOR, NF- κ B, and p53 signaling pathways.[13][14] Its antifungal activity is thought to stem from its ability to interfere with fungal DNA replication and transcription.[15]



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Figure 1. Postulated signaling pathways affected by 9-aminoacridine.

4-Hexylresorcinol

4-Hexylresorcinol is a phenolic compound with antiseptic properties. Its mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of cellular enzymes.[6] It has also been shown to inhibit the NF- κ B signaling pathway, which is involved in inflammatory responses, and to induce endoplasmic reticulum (ER) stress.[16] In fungi, it may act by inhibiting enzymes essential for cell wall integrity and metabolism.

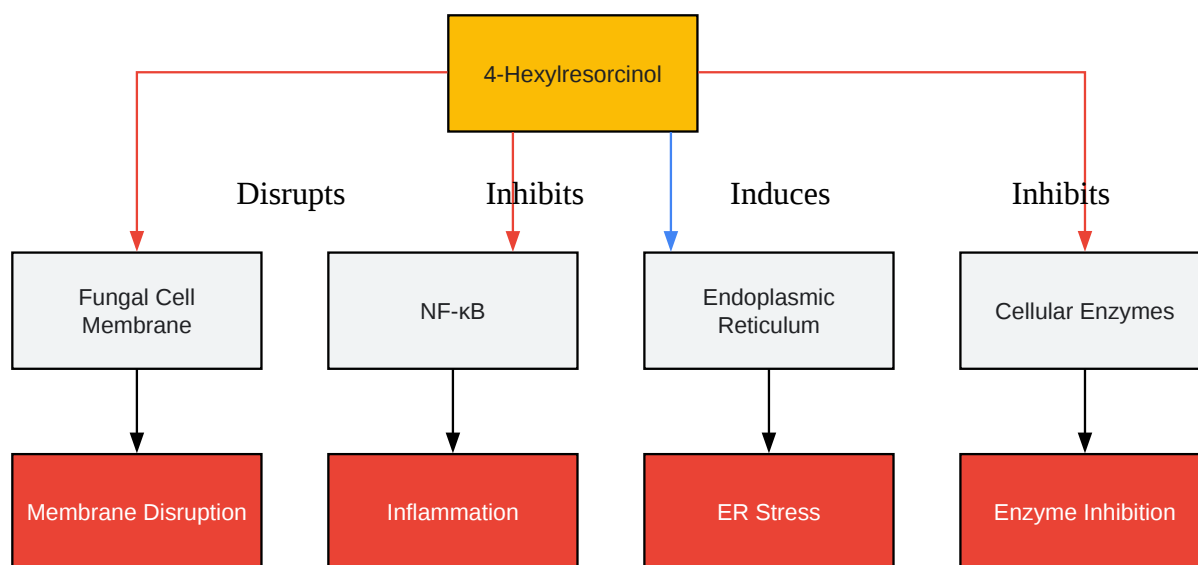
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Figure 2. Proposed mechanisms of action for 4-hexylresorcinol.

3D Conformation

A definitive 3D structure of the **Acrisorcin** complex from experimental data is not available in public databases such as the Protein Data Bank (PDB). However, the 3D structures of the individual components can be visualized based on their known chemical structures. These models are useful for understanding the spatial arrangement of atoms and potential intermolecular interactions.

Conclusion

Acrisorcin is a combination antifungal agent whose activity is derived from its two components, 9-aminoacridine and 4-hexylresorcinol. While a detailed structural analysis of the 1:1 complex is not currently available in the literature, a thorough understanding of the individual components provides a strong foundation for its rational use and for future research. This guide has summarized the available chemical, physical, and structural data for 9-aminoacridine and 4-hexylresorcinol, outlined the standard experimental protocols for their characterization, and presented their known signaling pathways and mechanisms of action. Further research, particularly the determination of the crystal structure of the **Acrisorcin** complex, would be invaluable for a more complete understanding of its structure-activity relationship.

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